3-Amino-7-hydroxy-2H-chromen-2-one

Catalog No.
S892992
CAS No.
79418-41-0
M.F
C9H7NO3
M. Wt
177.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-hydroxy-2H-chromen-2-one

CAS Number

79418-41-0

Product Name

3-Amino-7-hydroxy-2H-chromen-2-one

IUPAC Name

3-amino-7-hydroxychromen-2-one

Molecular Formula

C9H7NO3

Molecular Weight

177.16

InChI

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2

SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N
  • Derivatives and Analog Synthesis

    3-AHC belongs to the chromone class of heterocyclic compounds. Chromones are known for their diverse biological activities []. Research efforts might focus on synthesizing derivatives and analogs of 3-AHC to explore potential variations in these activities.

  • Antioxidant Properties

    The presence of the hydroxyl group (OH) in the 7th position of 3-AHC suggests potential antioxidant properties. Many chromone derivatives exhibit free radical scavenging activity []. Studies could investigate 3-AHC's ability to scavenge free radicals and its potential as an antioxidant agent.

  • Antibacterial Activity

    Some chromone derivatives have shown antibacterial activity against various bacterial strains. Research could explore if 3-AHC possesses similar properties and investigate its effectiveness against specific bacteria.

3-Amino-7-hydroxy-2H-chromen-2-one, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol, is a derivative of the chromene family. This compound features an amino group at the third position and a hydroxy group at the seventh position of the chromen-2-one structure. Its unique structural attributes contribute to its diverse chemical and biological properties, making it a subject of interest in various research fields .

Typical of compounds containing both amino and hydroxy functional groups. Key reactions include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The amino group can also undergo alkylation with alkyl halides.
  • Condensation Reactions: The hydroxy group can participate in condensation reactions, forming ethers or esters.

These reactions highlight its potential versatility in synthetic organic chemistry .

Research indicates that 3-Amino-7-hydroxy-2H-chromen-2-one exhibits various biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively.
  • Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Preliminary studies indicate that it may inhibit cancer cell proliferation, though further research is needed to elucidate its mechanisms of action .

Several methods have been developed for synthesizing 3-Amino-7-hydroxy-2H-chromen-2-one:

  • Zincke Reaction: This method involves the reaction of anthranilic acid with appropriate aldehydes under acidic conditions to yield the desired chromene derivative .
  • One-Pot Synthesis: A more recent approach combines multiple reagents in a single reaction vessel, streamlining the synthesis process while maintaining high yields .
  • Traditional Synthetic Routes: These involve multi-step procedures where starting materials are systematically transformed through various

3-Amino-7-hydroxy-2H-chromen-2-one finds applications in several fields:

  • Pharmaceuticals: Its potential as an antioxidant and anticancer agent makes it a candidate for drug development.
  • Agriculture: Its antimicrobial properties may be utilized in developing natural pesticides or fungicides.
  • Material Science: The compound's unique structure lends itself to applications in creating novel materials or coatings with specific properties .

Interaction studies of 3-Amino-7-hydroxy-2H-chromen-2-one focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological effects on cell lines, providing insight into its therapeutic potential.

Such studies are crucial for understanding the compound's mechanisms and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 3-Amino-7-hydroxy-2H-chromen-2-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
4-Amino-7-hydroxycoumarinAmino group at position 4Known for strong fluorescent properties
3-HydroxyflavoneHydroxy group at position 3Exhibits significant anti-inflammatory activity
7-HydroxycoumarinHydroxy group at position 7Exhibits anticoagulant properties

The uniqueness of 3-Amino-7-hydroxy-2H-chromen-2-one lies in its specific combination of amino and hydroxy groups, which contribute to its distinct biological activities and potential applications in various fields .

XLogP3

1.1

Wikipedia

3-Amino-7-hydroxy-2H-1-benzopyran-2-one

Dates

Modify: 2023-08-15

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